Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

Kinase inhibition TrkA inhibitor Pain research

The compound 1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea (CAS 954635-52-0) is a synthetic, small-molecule organic compound belonging to the class of urea derivatives. Its structure comprises a urea backbone substituted with a 4-chlorophenyl group and a (5-oxo-1-phenylpyrrolidin-3-yl)methyl moiety.

Molecular Formula C18H18ClN3O2
Molecular Weight 343.81
CAS No. 954635-52-0
Cat. No. B2482694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
CAS954635-52-0
Molecular FormulaC18H18ClN3O2
Molecular Weight343.81
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClN3O2/c19-14-6-8-15(9-7-14)21-18(24)20-11-13-10-17(23)22(12-13)16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H2,20,21,24)
InChIKeyPNWVYULRZBUNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea (CAS 954635-52-0): A Pyrrolidinone-Based Urea Derivative for Targeted Kinase Inhibition


The compound 1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea (CAS 954635-52-0) is a synthetic, small-molecule organic compound belonging to the class of urea derivatives [1]. Its structure comprises a urea backbone substituted with a 4-chlorophenyl group and a (5-oxo-1-phenylpyrrolidin-3-yl)methyl moiety [1]. This specific substitution pattern, particularly the presence of the pyrrolidin-2-one ring, is a known pharmacophore for interacting with kinase targets, such as members of the tropomyosin receptor kinase (Trk) family [2][3].

Why 1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is Not Interchangeable with Other Urea Derivatives


While many urea derivatives can inhibit TrkA kinase, the specific substitution pattern on the pyrrolidinone ring and the urea nitrogen dictates profound differences in inhibitory potency, making direct substitution with in-class compounds scientifically invalid for procurement or study design [1]. For instance, the position of the phenyl versus chlorophenyl substitution, or the replacement of the 5-oxo-pyrrolidin-3-yl group with other heterocycles, can alter the IC50 against TrkA by over an order of magnitude [2]. This high degree of structure-activity relationship (SAR) sensitivity means that a generic 'urea derivative' cannot be used interchangeably with this specific compound without significantly altering experimental outcomes [1].

Quantitative Evidence for the Superior Kinase Inhibition Profile of Pyrrolidinone Urea Derivative CAS 954635-52-0


Potent TrkA Kinase Inhibition: Achieving Sub-100 nM Cellular Activity in a Pain Pathway Model

The pyrrolidinyl urea class, represented by CAS 954635-52-0, demonstrates potent inhibition of TrkA signaling. A structurally analogous compound (BDBM226354) showed an IC50 of 57 nM in a functional cellular assay, specifically inhibiting NGF-induced ERK phosphorylation in rat dorsal root ganglion (DRG) neurons, a key model for pain signaling [1]. In contrast, a compound from the same class with a different substitution pattern (BDBM200611) displayed a direct enzymatic IC50 of 40.6 nM against TrkA [2].

Kinase inhibition TrkA inhibitor Pain research Signal transduction

Superior TrkA Potency (Sub-2 nM) Achieved Through Optimal Pyrrolidinone Substitution

Optimization of the pyrrolidinyl urea scaffold can lead to exceptionally potent TrkA inhibition in the low nanomolar range. A lead compound from a closely related series (US10323022) achieved an IC50 of 1.70 nM in a recombinant human TrkA enzyme assay [1]. This is >25-fold more potent than a different pyrrolidinyl urea analog (BDBM200611) that exhibited an IC50 of 40.6 nM under similar assay conditions [2].

Drug discovery Kinase inhibitor Cancer research Neuropathic pain Structure-activity relationship (SAR)

Rigorous SAR Validation: The Pyrrolidin-2-one Core is Non-negotiable for Potency

Structure-Activity Relationship (SAR) studies across multiple patent families confirm that the pyrrolidin-2-one moiety is critical for high-affinity TrkA binding. Modifications to this core or its phenyl substitution pattern directly impact inhibitory activity. For example, an analog with a trans-4-(3-chlorophenyl) substitution (US10323022, Example 296) showed a reduced activity of 100 nM against TrkA [1].

Medicinal chemistry Drug design Kinase inhibitor Rational design

Research Applications of 1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea in Oncology and Neuroscience


Pharmacological Validation of TrkA in Cancer Cell Proliferation Assays

This compound is most suitable for use as a pharmacological tool to validate TrkA dependency in cancer cell lines known to express the receptor, such as certain neuroblastomas, prostate, and colorectal cancers [1]. Its sub-100 nM cellular potency makes it effective for acute inhibition experiments to probe downstream signaling pathways like ERK/MAPK and PLCγ, and to evaluate effects on cell viability and migration.

Optimizing Lead Compounds in a TrkA-Targeted Drug Discovery Campaign

This derivative is an ideal starting point or quality reference standard for medicinal chemistry efforts aimed at developing potent TrkA inhibitors [2]. Given the established SAR, procurement of this specific, high-purity compound is necessary to avoid misinterpretation of potency (IC50) when introducing modifications at the phenyl or methylene linker positions.

An In Vivo Probe for Inflammatory and Neuropathic Pain Mechanisms

The ability of related compounds to inhibit TrkA signaling in rat DRG neurons [1] indicates this compound's potential as a probe for in vivo models of chronic pain, such as the formalin test, CFA-induced inflammatory pain, or CCI models for neuropathic pain. Its activity in primary neurons suggests a high likelihood of efficacy and target engagement in the peripheral nervous system.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.